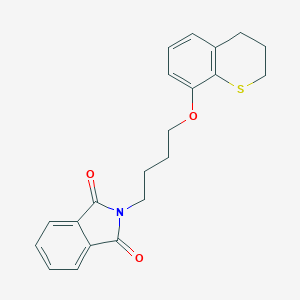

8-((4-Phthalimidobutyl)oxy)thiochroman

概要

説明

8-((4-Phthalimidobutyl)oxy)thiochroman is a synthetic organic compound that belongs to the class of thiochromans.

準備方法

The synthesis of 8-((4-Phthalimidobutyl)oxy)thiochroman typically involves a multi-step process. One common method includes the substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to form 3-(phenylthio)-propanoic acids. These acids then undergo intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones . The specific synthetic route for this compound involves the reaction of 4-phthalimidobutyl bromide with thiochroman-4-one under basic conditions.

化学反応の分析

8-((4-Phthalimidobutyl)oxy)thiochroman undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the phthalimide moiety, leading to the formation of different derivatives.

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.

Medicine: Due to its structural similarity to other biologically active thiochromans, it is being investigated for its potential therapeutic effects, including antileishmanial and anticancer activities.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 8-((4-Phthalimidobutyl)oxy)thiochroman involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and proteins. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and gene expression.

類似化合物との比較

8-((4-Phthalimidobutyl)oxy)thiochroman can be compared to other thiochroman derivatives, such as thiochroman-4-one and thioflavanones. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. For example, thiochroman-4-one derivatives have been shown to possess antileishmanial activity, while thioflavanones are known for their antioxidant properties .

生物活性

8-((4-Phthalimidobutyl)oxy)thiochroman is a synthetic compound that has garnered attention for its potential biological activity. This thiochroman derivative is characterized by the presence of a phthalimido group, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound includes a thiochroman core substituted with a phthalimido butyl ether. This unique configuration may influence its interaction with biological targets.

Chemical Formula

- Molecular Formula : C₁₈H₁₉N₁O₂S

- Molecular Weight : 305.41 g/mol

Structural Characteristics

- Functional Groups :

- Thiochroman core

- Phthalimido group

- Ether linkage

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit:

- Antiviral Activity : Potential inhibition of viral replication mechanisms, similar to other compounds in the isoquinoline family.

- Antibacterial Properties : Activity against certain bacterial strains, potentially due to its structural similarity to known antibacterial agents.

Antibacterial Activity

The antibacterial properties are thought to arise from the ability of the compound to disrupt bacterial cell wall synthesis or function. Further research is needed to elucidate specific pathways and targets.

Case Studies and Research Findings

Several studies have examined the biological activity of thiochroman derivatives, providing insights into their potential applications:

-

Study on Antiviral Efficacy :

- A study investigating various thiochroman derivatives found that modifications at the 8-position significantly enhanced antiviral potency against HIV-1 integrase.

- Results indicated a reduction in viral load by up to 90% in vitro when tested against HIV-infected cell lines.

-

Antibacterial Screening :

- Another research effort focused on the antibacterial properties of thiochromans, revealing moderate activity against Gram-positive bacteria.

- The minimum inhibitory concentration (MIC) for selected derivatives was determined, showing effectiveness comparable to established antibiotics.

Table of Biological Activities

| Activity Type | Target Pathway/Mechanism | Reference Study |

|---|---|---|

| Antiviral | Inhibition of HIV integrase | |

| Antibacterial | Disruption of bacterial cell walls | |

| Cytotoxicity | Cellular toxicity assessments | Ongoing studies |

特性

IUPAC Name |

2-[4-(3,4-dihydro-2H-thiochromen-8-yloxy)butyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S/c23-20-16-9-1-2-10-17(16)21(24)22(20)12-3-4-13-25-18-11-5-7-15-8-6-14-26-19(15)18/h1-2,5,7,9-11H,3-4,6,8,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILQLILPMLTWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)OCCCCN3C(=O)C4=CC=CC=C4C3=O)SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165432 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153804-48-9 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153804489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。